2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives.
Chlorination: The quinazolinone core is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Acetamide Formation: The chlorinated quinazolinone is reacted with 2-ethylphenylamine in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the quinazolinone core.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.
Substitution: The chloro group in the quinazolinone core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups into the quinazolinone core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-methylphenyl)acetamide
Uniqueness
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethylphenyl)acetamide is unique due to the presence of the chloro group and the 2-ethylphenyl substituent, which can influence its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-12-5-3-4-6-15(12)21-17(23)10-22-11-20-16-8-7-13(19)9-14(16)18(22)24/h3-9,11H,2,10H2,1H3,(H,21,23) |
InChI Key |
OLOLBABGIZIXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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